molecular formula C18H25F3N4O2 B2700786 (4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone CAS No. 2379978-46-6

(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone

Cat. No. B2700786
CAS RN: 2379978-46-6
M. Wt: 386.419
InChI Key: NQVHZMNVGXPDIS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a piperidine ring, and a trifluoromethyl group. Piperazines and piperidines are both types of heterocyclic amines, which are often found in pharmaceuticals and other biologically active compounds . The trifluoromethyl group is a common substituent in medicinal chemistry, as it can enhance the metabolic stability and lipophilicity of a compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine and piperidine rings, followed by the introduction of the trifluoromethyl group. This could potentially be achieved through methods such as nucleophilic substitution or palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The presence of the piperazine and piperidine rings would likely impart a degree of rigidity to the molecule, potentially influencing its binding interactions with biological targets. The trifluoromethyl group could also impact the compound’s electronic properties .


Chemical Reactions Analysis

As an amine, the compound could potentially undergo reactions such as alkylation, acylation, and the formation of amide bonds. The trifluoromethyl group could potentially be transformed into other functional groups through reactions such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the amine groups could result in the compound being a base, and the trifluoromethyl group could increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs that contain piperazine or piperidine rings act as ligands for receptors or enzymes .

Future Directions

Future research could involve further exploration of the compound’s biological activity, as well as modifications to its structure to enhance its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

(4-methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N4O2/c1-23-9-11-25(12-10-23)17(26)24-7-5-14(6-8-24)13-27-16-4-2-3-15(22-16)18(19,20)21/h2-4,14H,5-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVHZMNVGXPDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperazine

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